REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:19]=[CH:18][C:5]2[N:6]([CH3:17])[C:7]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:8][C:4]=2[CH:3]=1.[C:20]([O-:23])(=O)[CH3:21].[Na+].[CH2:25]1[O:27][CH2:26]1.C(=O)([O-])[O-].[K+].[K+]>O.CC(C)=O.ClCCl.C(O)(=O)C>[OH:27][CH2:26][CH2:25][N:1]([CH2:21][CH2:20][OH:23])[C:2]1[CH:19]=[CH:18][C:5]2[N:6]([CH3:17])[C:7]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:8][C:4]=2[CH:3]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(N(C(=N2)CCCC(=O)OCC)C)C=C1
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(N(C(=N2)CCCC(=O)OCC)C)C=C1
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0-5° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reaction mixture at 0-5° C
|
Type
|
CUSTOM
|
Details
|
The temperature of reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was raised to 20-25° C.
|
Type
|
STIRRING
|
Details
|
agitated at 20-25° C. for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
was added at 20-25° C.
|
Type
|
STIRRING
|
Details
|
agitated at 20-25° C. for 5-10 minutes
|
Duration
|
7.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The organic layer (dichloromethane) was washed with DM water (1.0 L) twice
|
Type
|
CONCENTRATION
|
Details
|
organic layer was concentrated under vacuum at 40-50° C. until a viscous mass
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
agitated at 0-5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid separated out
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
TEMPERATURE
|
Details
|
with chilled (0-5° C.) acetone (200.0 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 40-50° C. under vacuum for 6 hours
|
Duration
|
6 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN(C1=CC2=C(N(C(=N2)CCCC(=O)OCC)C)C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 g | |
YIELD: PERCENTYIELD | 78.53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |